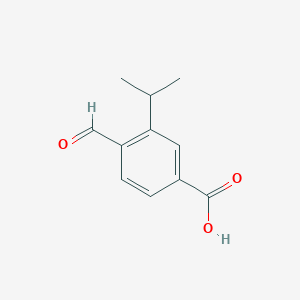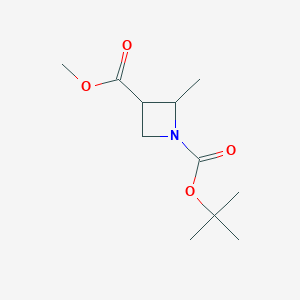
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 2231666-35-4 . It has a molecular weight of 229.28 and its IUPAC name is 1-(tert-butyl) 3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Stereoselective Alkylation and Synthesis
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate plays a significant role in stereoselective alkylation, a key process in organic synthesis. Research by Koskinen et al. (2004) focused on diastereoselective alkylation of certain diastereomers, illustrating the utility of bulky ring substituents like tBu in achieving selective formation of alkylated diastereomers (Koskinen, Saarenketo, & Straub, 2004).
Methylation of 1,3-Dicarbonyl Compounds
The compound is also instrumental in methylation processes. For instance, tert-butyl peroxybenzoate-promoted direct α-methylation of 1,3-dicarbonyl compounds, as explored by Guo et al. (2014), demonstrates the role of such compounds in obtaining α-methyl derivatives, highlighting its potential in synthetic chemistry (Guo, Wang, Jiang, & Yu, 2014).
Diastereoselective Methylation
Additionally, diastereoselective methylation of five-ring N,O-acetals, as discussed by Koskinen et al. (2004), showcases another application in achieving highly selective methylation, an essential step in various synthetic pathways (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).
Catalytic Ring Expansions
The compound has been studied in catalytic ring expansions too. Ardura et al. (2006) investigated the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions, highlighting the importance of the breaking C-N bond activation in these processes. This demonstrates the compound’s role in facilitating complex molecular transformations (Ardura, López, & Sordo, 2006).
Radical Tandem Cycloaddition
In the field of cycloaddition reactions, Liu et al. (2017) described the use of tert-butyl hydroperoxide in the synthesis of 1,2-oxazetidines, a process that emphasizes the versatility of such compounds in radical tandem cycloaddition reactions (Liu, Chen, Zhou, & Tan, 2017).
Substitution Reactions
Stankovic et al. (2012) explored nucleophilic substitution at the 3-position of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines, providing a pathway to novel azetidines. This highlights the compound’s significance in substitution reactions, which are fundamental in organic synthesis (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylazetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIXLYKMSJVCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

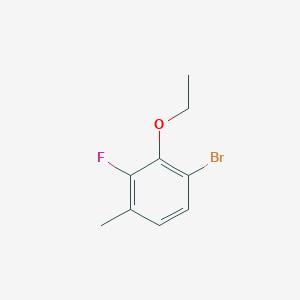

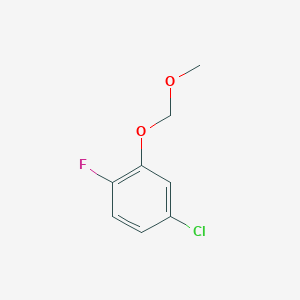
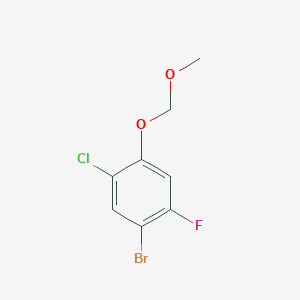
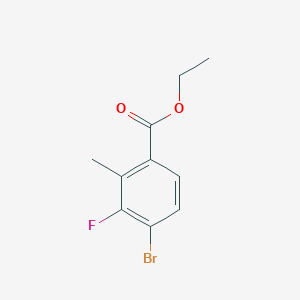
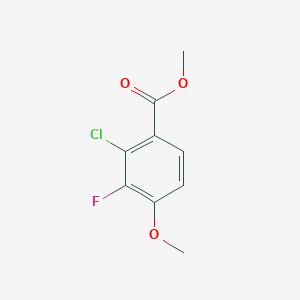

![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)

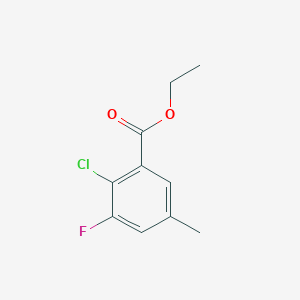
![[(Chlorodifluoromethyl)thio]benzene, 98%](/img/structure/B6305560.png)


